TC-Mps1-12

Description

Structure

3D Structure

Properties

IUPAC Name |

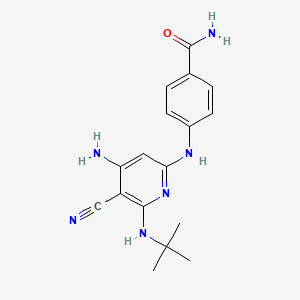

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFNAWAKYQBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of TC-Mps1-12 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Overexpression of Mps1 is a common feature in a variety of human cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[1][4] TC-Mps1-12 is a potent and selective inhibitor of Mps1 kinase, demonstrating significant anti-proliferative activity in cancer cells.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on cellular processes, outlining key experimental protocols, and presenting quantitative data for researchers in oncology and drug development.

Core Mechanism: Inhibition of Mps1 Kinase and Abrogation of the Spindle Assembly Checkpoint

The primary mechanism of action of this compound is the direct inhibition of Mps1 kinase activity.[5][6] Mps1 is a central regulator of the SAC, a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2][7] In the presence of unattached kinetochores, Mps1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][2] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase.[2][7]

By inhibiting Mps1, this compound disrupts this critical checkpoint.[8] Even in the presence of mitotic errors, such as misaligned chromosomes, this compound-treated cells are unable to activate the SAC.[8] This leads to a premature exit from mitosis, a phenomenon known as "mitotic slippage."[8]

Downstream Cellular Consequences of this compound Treatment

The abrogation of the spindle assembly checkpoint by this compound triggers a cascade of detrimental events for cancer cells, ultimately leading to cell death.[8]

-

Chromosomal Instability: The most immediate consequence of SAC inactivation is severe chromosomal missegregation. Cells treated with this compound exhibit a high incidence of misaligned and lagging chromosomes.[8] This leads to the formation of micronuclei and aneuploidy, hallmarks of genomic instability.[8]

-

Centrosome Disorganization: this compound treatment has been shown to induce abnormalities in centrosome numbers, leading to the formation of multipolar spindles.[8] This further contributes to erroneous chromosome segregation.

-

Shortened Mitotic Duration: By overriding the SAC, this compound significantly shortens the duration of mitosis.[8] Cells prematurely exit the mitotic phase despite the presence of unresolved chromosomal attachment errors.

-

Mitotic Catastrophe and Apoptosis: The accumulation of extensive chromosomal damage and genomic instability resulting from mitotic slippage ultimately triggers mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis.[8] This is followed by the induction of apoptosis, the programmed cell death pathway.[8]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Kinase Assay) | Mps1 | 6.4 nM | |

| IC50 (Cell Viability) | A549 (Lung Carcinoma) | 0.84 µM (72h) | [9] |

| IC50 (Autophosphorylation) | pMps1 cell lines | 131 nM | [9] |

| Effect on Cell Viability | HepG2 (Hepatocellular Carcinoma) | Reduction at >50 µM (24h) | [8] |

| Effect on Cell Viability | Hep3B (Hepatocellular Carcinoma) | Reduction at >50 µM (24h) | [8] |

Table 2: Cellular Effects of this compound in Hepatocellular Carcinoma Cells (HepG2 & Hep3B)

| Cellular Phenotype | Treatment | Observation | Reference |

| Chromosome Misalignment | 1 µM this compound | Increased number of cells with misaligned and lagging chromosomes. | [8] |

| Micronuclei Formation | 1 µM this compound | Time-dependent increase in micronuclei-containing cells. | [8] |

| Centrosome Number | 1 µM this compound | Increased percentage of cells with >2 centrosomes. | [8] |

| Mitotic Duration | This compound | Shortened duration of mitosis. | [8] |

| Apoptosis | This compound | Induction of apoptosis. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Seed cancer cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[8] Include a vehicle control (DMSO).

-

Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence for Chromosome Alignment and Centrosome Analysis

Objective: To visualize the effects of this compound on chromosome alignment and centrosome number.

Protocol:

-

Grow cells on glass coverslips in a 6-well plate.

-

Treat cells with this compound (e.g., 1 µM) for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. For chromosome alignment, use an anti-α-tubulin antibody to visualize the spindle and DAPI to stain the DNA. For centrosome analysis, use an anti-γ-tubulin or anti-pericentrin antibody.[8]

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Visualize and capture images using a fluorescence microscope.

Live-Cell Imaging for Mitotic Duration

Objective: To determine the time cells spend in mitosis following treatment with this compound.

Protocol:

-

Plate cells in a glass-bottom dish suitable for live-cell imaging.

-

Transfect cells with a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes, or use a DNA dye suitable for live imaging.

-

Add this compound to the imaging medium at the desired concentration.

-

Place the dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 24-48 hours).

-

Analyze the image sequences to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for individual cells.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired duration.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Spindle Assembly Checkpoint (SAC) Inactivation Assay

Objective: To assess the ability of this compound to override a SAC-induced mitotic arrest.

Protocol:

-

Treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) for a sufficient time (e.g., 16-24 hours) to induce a robust mitotic arrest.

-

Add this compound at various concentrations to the nocodazole-arrested cells.

-

Incubate for an additional period (e.g., 2-4 hours).

-

Fix the cells and stain with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA stain (e.g., DAPI).

-

Quantify the mitotic index by microscopy or flow cytometry. A decrease in the mitotic index in the presence of this compound indicates an override of the SAC-induced arrest.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint and the inhibitory action of this compound.

Caption: Downstream cellular effects resulting from the inhibition of Mps1 by this compound.

Caption: A generalized experimental workflow to characterize the cellular effects of this compound.

Conclusion

This compound is a specific inhibitor of Mps1 kinase that effectively suppresses the growth of cancer cells by inducing mitotic catastrophe.[8] Its mechanism of action is centered on the abrogation of the spindle assembly checkpoint, leading to severe chromosomal instability and subsequent apoptosis.[8] The data presented in this guide underscore the potential of targeting Mps1 as a therapeutic strategy in oncology. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the effects of this compound and other Mps1 inhibitors in various cancer models. This in-depth understanding of its mechanism is crucial for the continued development and clinical application of this class of anti-cancer agents.

References

- 1. Ectopic Activation of the Spindle Assembly Checkpoint Signaling Cascade Reveals Its Biochemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]

- 6. researchgate.net [researchgate.net]

- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 8. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Role of TC-Mps1-12 in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a master regulator of the SAC, making it an attractive target for cancer therapy.[1][2][3] This technical guide provides an in-depth examination of TC-Mps1-12, a potent and selective small molecule inhibitor of Mps1. We will explore its mechanism of action, the cellular consequences of Mps1 inhibition, and its potential as a therapeutic agent. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.

Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint

The cell cycle is a tightly regulated process that culminates in the equal distribution of duplicated chromosomes to two daughter cells during mitosis. The Spindle Assembly Checkpoint (SAC) acts as a crucial "wait-anaphase" signal, preventing the premature separation of sister chromatids until every chromosome is correctly attached to the mitotic spindle.[1][4] This checkpoint is initiated by unattached or improperly attached kinetochores, the protein structures on centromeres where spindle microtubules bind.

Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a key upstream kinase in the SAC signaling cascade.[2][5] Upon detection of attachment errors, Mps1 is recruited to and activated at the kinetochores.[4][6] Its kinase activity is essential for the subsequent recruitment and activation of a host of other SAC proteins, including Mad1, Mad2, Bub1, and BubR1.[1][7][8] These proteins assemble into the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting securin and cyclin B for degradation.[1][6] Inhibition of the APC/C prevents the onset of anaphase, providing time for error correction.[6]

Given that many cancer cells exhibit chromosomal instability and are highly reliant on a functional SAC for survival, targeting Mps1 has emerged as a promising anti-cancer strategy.[1][9][10] Pharmacological inhibition of Mps1 forces cancer cells to exit mitosis prematurely, leading to severe chromosome missegregation and ultimately cell death, a process known as mitotic catastrophe.[1][2] this compound is a novel, potent, and selective diaminopyridine-based inhibitor of Mps1 kinase.[1]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of Mps1 kinase, effectively blocking its catalytic activity.[9][11] The primary consequence of this inhibition is the failure to activate the Spindle Assembly Checkpoint, even when cells are challenged with microtubule-depolymerizing agents like nocodazole, which create numerous unattached kinetochores.[1]

The inhibition of Mps1 by this compound disrupts the SAC signaling cascade at its inception:

-

Blocked Recruitment of SAC Proteins: Mps1 kinase activity is required to phosphorylate its substrates at the kinetochore, such as Knl1, creating docking sites for other checkpoint proteins.[1][6] Treatment with this compound prevents the recruitment of essential SAC components, including BubR1, Mad2, and CENP-E, to the kinetochores of prometaphase chromosomes.[1] Interestingly, the localization of Aurora B kinase, another important mitotic regulator, is unaffected by this compound.[1]

-

Failure of MCC Formation: Without the proper localization of Mad2 and BubR1, the Mitotic Checkpoint Complex (MCC) cannot be efficiently assembled.[1][6]

-

Premature APC/C Activation: In the absence of inhibitory MCC, the APC/C remains active, leading to the ubiquitination and degradation of cyclin B1 and securin.[1][6] This results in a premature exit from mitosis, a phenomenon termed "mitotic slippage" or SAC override.[1][2]

This mechanism forces cells with mitotic errors, such as misaligned chromosomes, to proceed into anaphase, causing gross chromosomal missegregation and aneuploidy, which ultimately triggers apoptosis.[1][2]

Cellular Phenotypes Induced by this compound

Treatment of cancer cells, particularly hepatocellular carcinoma (HCC) cells, with this compound leads to a range of distinct and detrimental cellular phenotypes.[1][2]

-

Chromosome Misalignment and Missegregation: Inhibition of Mps1 disrupts the proper alignment of chromosomes at the metaphase plate. Cells treated with this compound exhibit a high frequency of misaligned and lagging chromosomes.[1][2]

-

Centrosome Disorganization: this compound treatment leads to centrosome amplification, resulting in multipolar spindles.[1][2] This further contributes to incorrect chromosome segregation.

-

Shortened Mitotic Duration: By overriding the SAC, this compound significantly shortens the duration of mitosis.[1][2][12] Even in the presence of spindle poisons that would normally cause a prolonged mitotic arrest, this compound-treated cells exit mitosis rapidly.[1]

-

Mitotic Catastrophe and Apoptosis: The combination of chromosome missegregation and centrosome abnormalities leads to mitotic catastrophe.[1][2] This triggers the intrinsic apoptotic pathway, evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1), and ultimately results in a reduction in cell viability.[1][12]

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound and other Mps1 inhibitors.

Table 1: Potency and Cellular Efficacy of this compound

| Parameter | Value | Cell Line/System | Notes |

|---|---|---|---|

| IC₅₀ (Kinase Assay) | 6.4 nM | Mps1 | In vitro biochemical assay measuring direct inhibition of Mps1 kinase activity.[9][11] |

| IC₅₀ (Autophosphorylation) | 131 nM | pMps1 Cells | Cell-based assay measuring the inhibition of Mps1 autophosphorylation.[11] |

| IC₅₀ (Cell Growth) | 0.84 µM | Not Specified | Cell viability after 72 hours of treatment.[11] |

| Cell Viability Reduction | >50% at 50 µM | HepG2 & Hep3B | Cell viability after 24 hours of treatment.[1] |

Table 2: Effects of this compound on Mitotic Progression in Hepatocellular Carcinoma Cells

| Parameter | Condition | Observation |

|---|---|---|

| Mitotic Duration | This compound Treatment | Significantly shortened compared to control cells.[1][2] |

| Mitotic Index | This compound Treatment | Smaller proportion of mitotic cells compared to control, suggesting slower proliferation or rapid mitotic exit.[1] |

| Apoptosis | This compound Treatment | Significant increase in PARP-1 cleavage, indicating induction of apoptosis.[12] |

| SAC Override | Nocodazole + this compound | Reduced levels of Cyclin B1, BubR1, Aurora B, and PLK1, indicating exit from nocodazole-induced mitotic arrest.[1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the role of this compound.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

-

Method:

-

Seed cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 8x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

-

Add a cell counting kit solution (e.g., Cell Counting Kit-8) to each well and incubate for an additional 2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC₅₀ values.[5]

-

Immunofluorescence and Microscopy

-

Objective: To visualize the effect of this compound on chromosome alignment, spindle formation, centrosomes, and the localization of SAC proteins.

-

Method:

-

Grow cells on coverslips and treat with this compound and/or nocodazole for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with primary antibodies against target proteins (e.g., α-tubulin for spindles, γ-tubulin for centrosomes, Mad2, BubR1) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently-labeled secondary antibodies.

-

Counterstain DNA with DAPI.

-

Mount the coverslips on slides and acquire images using a confocal or fluorescence microscope.[1][13]

-

Western Blotting

-

Objective: To analyze the expression levels of key cell cycle and SAC proteins following this compound treatment.

-

Method:

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in a suitable lysis buffer (e.g., M-PER) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, BubR1, Mps1, GAPDH as a loading control).[1]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Live-Cell Imaging

-

Objective: To directly measure the duration of mitosis in real-time.

-

Method:

-

Culture cells engineered to express a fluorescent reporter, such as Histone H2B-GFP, to visualize chromosomes.

-

Plate the cells in a glass-bottom dish suitable for live-cell imaging.

-

Treat the cells with this compound or a vehicle control.

-

Place the dish on a heated stage within an environmentally controlled chamber on a microscope.

-

Acquire time-lapse images at set intervals (e.g., every 5-10 minutes).

-

Analyze the resulting videos to measure the time from nuclear envelope breakdown (NEBD) to the initiation of anaphase or cytokinesis for individual cells.[12]

-

Visualizations: Pathways and Workflows

References

- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Mps1 Inhibition on PEM Morphology [bio-protocol.org]

The Impact of TC-Mps1-12 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of TC-Mps1-12, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, on cell cycle progression. The information presented is collated from key research findings to support further investigation and drug development efforts in oncology.

Core Mechanism of Action

This compound targets Mps1 (also known as TTK), a crucial kinase for chromosome alignment and the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound induces chromosomal instability and mitotic catastrophe in cancer cells.[1][2][3] Treatment with this compound leads to chromosome misalignment and missegregation, along with centrosome disorganization.[1][2][3] Despite these mitotic errors, the compound forces cells to override the SAC, resulting in a shortened mitotic duration and mitotic slippage.[1][2][3] This ultimately triggers apoptosis, inhibiting the growth of cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (Mps1 Kinase) | 6.4 nM | Enzymatic Assay | [4][5] |

| IC50 (Autophosphorylation) | 131 nM | pMps1 Cell Line | [4] |

| IC50 (Cell Growth) | 0.84 µM | Not Specified | [4] |

Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Proliferation

| Cell Line | Treatment | Observation | Reference |

| Huh7 | 0.5 µM this compound | Significant decrease in cell viability after 48h | [2] |

| SNU-449 | 0.5 µM this compound | Significant decrease in cell viability after 48h | [2] |

Table 3: Impact of this compound on Mitotic Progression in HCC Cells

| Parameter | Control | This compound (0.5 µM) | Cell Line | Reference |

| Mitotic Duration (min) | 55.6 ± 4.4 | 33.3 ± 3.3 | Huh7 | [2] |

| Cells with Misaligned Chromosomes (%) | < 10 | > 40 | Huh7 & SNU-449 | [2] |

| Cells with Multipolar Spindles (%) | < 5 | ~ 20 | Huh7 & SNU-449 | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the cited literature.

Cell Culture and Drug Treatment

-

Cell Lines: Human hepatocellular carcinoma (HCC) cell lines such as Huh7 and SNU-449 are commonly used.[2]

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.

Cell Viability Assay

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Measurement: Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a Cell Titer-Glo Luminescent Cell Viability Assay. The absorbance or luminescence is measured using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Cells are treated with this compound for a designated time, then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Immunofluorescence for Mitotic Events

-

Procedure: Cells are grown on coverslips and treated with this compound. They are then fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin (BSA).

-

Antibody Staining: Cells are incubated with primary antibodies against specific proteins of interest (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes, anti-phospho-histone H3 for mitotic cells). This is followed by incubation with fluorescently labeled secondary antibodies. DNA is counterstained with DAPI.

-

Imaging: The stained cells are visualized using a fluorescence or confocal microscope to assess chromosome alignment, spindle formation, and centrosome number.

Live-Cell Imaging for Mitotic Duration

-

Cell Line: A cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) is used to visualize chromosomes.

-

Imaging: Cells are seeded in a glass-bottom dish and treated with this compound. The cells are then imaged using a live-cell imaging system equipped with an environmental chamber to maintain optimal culture conditions.

-

Analysis: Time-lapse images are captured, and the duration of mitosis (from nuclear envelope breakdown to anaphase onset) is measured for individual cells.

Western Blotting for Protein Analysis

-

Lysate Preparation: Cells are treated with this compound, harvested, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cyclin B1, securin, cleaved PARP for apoptosis). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound is a promising anti-cancer agent that disrupts cell cycle progression by inhibiting Mps1 kinase.[1][2][3] Its ability to induce mitotic catastrophe and apoptosis in cancer cells, particularly in hepatocellular carcinoma, highlights its therapeutic potential.[1][2][3] The data and protocols summarized in this guide provide a solid foundation for further research into the clinical applications of this compound and other Mps1 inhibitors.

References

- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]

The Potent and Selective Mps1 Kinase Inhibitor: TC-Mps1-12

A Technical Guide on its Discovery, Chemical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TC-Mps1-12, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in the chromosomal instability observed in many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying Mps1 function and as a potential lead compound for the development of novel anti-cancer agents.

Discovery and Chemical Structure

This compound was identified through a focused medicinal chemistry effort starting from a diaminopyridine-based scaffold.[1] This scaffold was selected for its known propensity to bind to the ATP-binding pocket of kinases.

Chemical Structure:

The chemical structure of this compound is 4-((4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl)amino)benzamide.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₆O |

| Molecular Weight | 324.38 g/mol |

| CAS Number | 1206170-62-8 |

Mechanism of Action: Inducing Mitotic Catastrophe

This compound exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of Mps1. Mps1 plays a pivotal role in the spindle assembly checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2][3]

By inhibiting Mps1, this compound disrupts the SAC, leading to a cascade of events that culminate in mitotic catastrophe and apoptosis in cancer cells.[4][5] The key consequences of Mps1 inhibition by this compound include:

-

Chromosome Misalignment and Missegregation: The inhibitor causes defects in chromosome alignment at the metaphase plate.[4]

-

Override of the Spindle Assembly Checkpoint: Cancer cells treated with this compound are unable to arrest in mitosis in the presence of spindle defects, leading to a premature exit from mitosis.[4]

-

Accumulation of Chromosomal Instability: The continued cell division in the presence of unresolved chromosome segregation errors leads to a high degree of aneuploidy.[4]

-

Induction of Apoptosis: The severe chromosomal abnormalities trigger programmed cell death.[4]

Quantitative Biological Activity

This compound demonstrates potent enzymatic and cellular activity against Mps1 kinase and various cancer cell lines.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Assay | Target/Cell Line | IC₅₀ (nM) |

| Enzymatic Assay | Mps1 Kinase | 6.4 |

| Cellular Autophosphorylation Assay | pMps1 | 131[6] |

| Cell Viability Assay | A549 (Lung Carcinoma) | 840[6] |

| HepG2 (Hepatocellular Carcinoma) | >10,000 (at 24h)[4] | |

| Hep3B (Hepatocellular Carcinoma) | >10,000 (at 24h)[4] |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (%) |

| 100 | 47[6] |

Experimental Protocols

Mps1 Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Mps1 kinase.

-

Reagents: Recombinant human Mps1 kinase, suitable peptide substrate (e.g., a peptide containing a known Mps1 phosphorylation site), ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT), this compound (or other test inhibitor), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the Mps1 kinase and the peptide substrate to the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Mps1.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This protocol outlines the measurement of cell viability in response to this compound treatment.

-

Cell Culture: Culture hepatocellular carcinoma cells (e.g., HepG2, Hep3B) in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Immunofluorescence Staining for Chromosomal Analysis

This protocol describes the visualization of mitotic spindles and chromosomes in cells treated with this compound.

-

Cell Culture and Treatment: Grow HepG2 or Hep3B cells on glass coverslips and treat with this compound (e.g., 1 µM) for 24-48 hours.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with primary antibodies against α-tubulin (for spindle visualization) and γ-tubulin (for centrosome visualization) diluted in 1% BSA in PBST for 1-2 hours at room temperature.

-

Wash three times with PBST.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Visualizations of Pathways and Workflows

Mps1 Signaling in the Spindle Assembly Checkpoint

Caption: Mps1 signaling pathway at the unattached kinetochore, leading to the inhibition of anaphase.

Experimental Workflow for Assessing this compound Activity

Caption: A logical workflow for the preclinical evaluation of this compound's anti-cancer properties.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. protocols.io [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. static.igem.wiki [static.igem.wiki]

Target Validation of TC-Mps1-12: A Technical Guide for Oncology Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of TC-Mps1-12, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, for its application in oncology. This document outlines the critical role of Mps1 in cancer, the mechanism of action of this compound, and the experimental methodologies used to validate its therapeutic potential.

Introduction: Mps1 as a Compelling Oncology Target

Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a crucial role in the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with high-grade tumors and poor prognosis.[4] The kinase's essential function in the SAC makes it a compelling target for anticancer therapy. Inhibition of Mps1 disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[5][6][7]

This compound is a novel, potent, and selective small molecule inhibitor of Mps1 kinase.[8][9] This guide details the preclinical data supporting its target validation and provides the necessary technical information for researchers in the field of oncology drug development.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and other relevant Mps1 inhibitors for comparative analysis.

Table 1: In Vitro Potency and Selectivity of Mps1 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Cellular IC50/EC50 (nM) | Notes |

| This compound | Mps1 | 6.4[8][9] | - | 131 (pMps1 autophosphorylation)[8][10] | Highly selective over a panel of 95 kinases.[9][11] |

| CFI-402257 | Mps1 | 1.2[2] | 0.09[2][12] | 6.5 (pMps1)[2][12] | Potent and highly selective Mps1 inhibitor. |

| BAY 1217389 | Mps1 | <10[1][13] | - | - | Orally bioavailable, selective Mps1 inhibitor.[14] |

| BAY 1161909 | Mps1 | <10[1][13] | - | - | Orally bioavailable, selective Mps1 inhibitor.[15][16] |

Table 2: In Vitro Anti-proliferative Activity of Mps1 Inhibitors

| Compound | Cell Line | IC50 (µM) | Assay Duration (hours) |

| This compound | A549 (Lung Carcinoma) | 0.84[8][10] | 72 |

| This compound | HepG2 (Hepatocellular Carcinoma) | >50 (at 24h)[7] | 24 |

| This compound | Hep3B (Hepatocellular Carcinoma) | >50 (at 24h)[7] | 24 |

| CFI-402257 | Broad panel of cancer cell lines | Potent antiproliferative activity[2] | - |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| A549 mouse xenograft | Lung Carcinoma | 100 mg/kg, p.o., daily for 19 days | 47 | [8] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dose | Route |

| Cmax | 3542 ng/mL | 25 mg/kg | Oral |

| AUC | 6604 ng·h/mL | 25 mg/kg | Oral |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target validation of this compound.

Mps1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit Mps1 kinase activity.

Materials:

-

Recombinant human Mps1/TTK enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., KNL1 peptide)[17]

-

ATP

-

Kinase assay buffer (e.g., 5x Kinase Buffer 1 containing DTT)[18]

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare a master mix containing kinase buffer, substrate (MBP), and ATP.

-

Add the master mix to the wells of a 96-well plate.

-

Add serial dilutions of the test compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Initiate the kinase reaction by adding the diluted Mps1 enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[18]

-

Stop the reaction and measure the remaining ATP levels using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, Hep3B)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control.

-

For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.[19][20]

-

For the MTS assay, add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[19]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line (e.g., A549)

-

Matrigel (optional, for subcutaneous injection)

-

Test compound (e.g., this compound) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control according to the planned schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) percentage.

Spindle Assembly Checkpoint (SAC) Analysis by Flow Cytometry

Objective: To determine if a compound abrogates the spindle assembly checkpoint.

Materials:

-

Cancer cell line

-

Microtubule-depolymerizing agent (e.g., nocodazole) to induce mitotic arrest

-

Test compound (e.g., this compound)

-

Propidium iodide (PI) for DNA content staining

-

Antibody against a mitotic marker (e.g., phospho-histone H3)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Treat cells with nocodazole to arrest them in mitosis.

-

Co-treat a subset of cells with the test compound.

-

Harvest the cells at different time points.

-

Fix and permeabilize the cells.

-

Stain the cells with an anti-phospho-histone H3 antibody followed by a fluorescently labeled secondary antibody.

-

Stain the cells with propidium iodide to analyze DNA content.

-

Analyze the cells using a flow cytometer. A functional SAC will result in a sustained high percentage of mitotic (phospho-histone H3 positive) cells in the presence of nocodazole. Abrogation of the SAC by the test compound will lead to a decrease in the mitotic population and the appearance of cells with >4N DNA content (polyploidy) due to mitotic slippage.

Mandatory Visualizations

Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Caption: Mps1 kinase at the unattached kinetochore initiates the SAC signaling cascade.

Experimental Workflow for this compound Target Validation

Caption: A stepwise workflow for validating Mps1 as a target for this compound.

Logical Relationship of this compound Mechanism of Action

Caption: Inhibition of Mps1 by this compound leads to mitotic catastrophe and apoptosis.

References

- 1. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 3. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ectopic Activation of the Spindle Assembly Checkpoint Signaling Cascade Reveals Its Biochemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bridging the Gap: Translating Animal Model Findings to Clinical Oncology Breakthroughs – Synexa Life Sciences [synexagroup.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Mitotic Kinases and p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Network Pharmacology Strategies Toward Multi-Target Anticancer Therapies: From Computational Models to Experimental Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

Methodological & Application

Application Notes and Protocols for TC-Mps1-12 in Hepatocellular Carcinoma (HCC) Cell Lines

These application notes provide a detailed protocol for the use of TC-Mps1-12, a novel and specific inhibitor of the monopolar spindle 1 (Mps1) kinase, for investigating its anti-cancer effects on hepatocellular carcinoma (HCC) cells. The provided protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase in the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring the accurate segregation of chromosomes during mitosis.[1][2] Elevated expression of Mps1 is observed in various cancers, including hepatocellular carcinoma, and is associated with a poorer prognosis.[3][4] this compound is a potent Mps1 inhibitor that has been shown to suppress the proliferation of HCC cells by inducing chromosomal instability and mitotic catastrophe.[1][3][5]

This document outlines the mechanism of action of this compound, protocols for its application in HCC cell culture, and methods to assess its biological effects.

Mechanism of Action

This compound functions by inhibiting the kinase activity of Mps1. This inhibition leads to a cascade of events within the HCC cells:

-

Spindle Assembly Checkpoint (SAC) Inactivation: Mps1 is essential for the proper functioning of the SAC. This compound treatment overrides the SAC, even in the presence of mitotic errors.[1][3]

-

Chromosomal Instability: The inactivation of the SAC leads to chromosome misalignment and missegregation during mitosis.[1][3][5]

-

Centrosome Disorganization: Treatment with this compound results in the disorganization of centrosomes.[1][3][5]

-

Mitotic Catastrophe and Apoptosis: The accumulation of chromosomal instabilities and mitotic errors triggers mitotic catastrophe, leading to programmed cell death (apoptosis) and ultimately inhibiting the growth of HCC cells.[1][3][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HCC cell lines as reported in the literature.

Table 1: Effect of this compound on the Viability of Hepatocellular Carcinoma Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |

| HepG2 | >50 | 24 | Reduction in cell viability[3] |

| Hep3B | >50 | 24 | Reduction in cell viability[3] |

| HepG2 | 0.1, 1, 10 | 24 | No effect on cell viability[3] |

| Hep3B | 0.1, 1, 10 | 24 | No effect on cell viability[3] |

Table 2: Effect of this compound on Mps1 Enzymatic Activity

| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Mps1 Activity |

| HepG2 | 0.1, 1, 10 | Not Specified | Inhibition of Mps1 enzymatic activity[3] |

| Hep3B | 0.1, 1, 10 | Not Specified | Inhibition of Mps1 enzymatic activity[3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on HCC cells.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of HCC cells.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis in HCC cells following treatment with this compound.

Materials:

-

HCC cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed HCC cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Immunofluorescence for Mitotic Spindle and Chromosome Analysis

This protocol allows for the visualization of mitotic spindle formation, chromosome alignment, and centrosome number.

Materials:

-

HCC cells

-

This compound

-

Glass coverslips in 12-well plates

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Fluorescence microscope

Procedure:

-

Seed HCC cells on sterile glass coverslips in 12-well plates.

-

Treat the cells with this compound at the desired concentration and for the appropriate time.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope to analyze mitotic spindle morphology, chromosome alignment, and centrosome numbers.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in HCC cells.

Experimental Workflow

References

- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.skku.edu [pure.skku.edu]

- 3. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes: TC-Mps1-12 as a Potent Inhibitor of Tumor Growth in a Mouse Xenograft Model

For research use only.

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Overexpression of Mps1 is observed in a variety of human cancers and is often associated with a poor prognosis.[1][4] This makes Mps1 an attractive target for cancer therapy. TC-Mps1-12 is a potent and selective small-molecule inhibitor of Mps1 kinase with an IC50 of 6.4 nM.[5][6] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosome misalignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4][7][8] Preclinical studies have demonstrated that this compound can suppress the growth of tumor cells in vivo, highlighting its potential as a therapeutic agent.[5][6]

These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a human lung carcinoma A549 mouse xenograft model.

Data Presentation

In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (Mps1 kinase inhibition) | 6.4 nM | Biochemical Assay | [5][6] |

| IC50 (Cell Growth Inhibition) | 0.84 µM | pMps1 cell lines (72h) | [5] |

| In Vivo Dosing Range | 25-100 mg/kg | A549 Xenograft Model | [5] |

| Route of Administration | Oral (p.o.) | A549 Xenograft Model | [5] |

| Treatment Duration | 19 days (daily) | A549 Xenograft Model | [5] |

| Tumor Growth Inhibition | 47% at 100 mg/kg | A549 Xenograft Model | [5] |

| Effect on Body Weight | No significant loss | A549 Xenograft Model | [5] |

Signaling Pathway

The Mps1 kinase is a key regulator of the Spindle Assembly Checkpoint (SAC). Its inhibition by this compound leads to a cascade of events that ultimately result in cancer cell death.

Caption: Mps1 inhibition by this compound disrupts the SAC, causing cell death.

Experimental Protocols

A549 Cell Culture and Preparation

-

Cell Line: Human lung carcinoma A549 cell line.

-

Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvest:

-

Three days prior to implantation, seed 0.5 x 10^6 A549 cells per 10 cm dish.

-

On the day of implantation, harvest cells that are in the logarithmic growth phase.

-

Wash the cells with PBS, then detach them using trypsinization.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Wash the cell pellet three times with sterile PBS.

-

Resuspend the cells in sterile PBS at a final concentration of 2 x 10^7 cells/ml.[7] Keep the cell suspension on ice.

-

In Vivo Mouse Xenograft Model

-

Animal Strain: Athymic BALB/c or NOD/SCID mice, female, 10-12 weeks old.[5] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Cell Implantation:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine).

-

Prepare the injection mixture by combining the A549 cell suspension with Matrigel in a 1:1 ratio.[2][7] The final mixture will contain 1 x 10^7 cells per 100 µl.

-

Inject 100-120 µl of the cell-Matrigel suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.[5]

-

Monitor the mice for recovery from anesthesia.

-

-

Tumor Growth Monitoring:

-

Palpate the injection sites three times a week until tumors are established.[5]

-

Once tumors are palpable, measure the tumor length and width using digital calipers twice a week.

-

Calculate the tumor volume using the formula: Volume = (length × width²) / 2.

-

Monitor the body weight of the mice three times a week as an indicator of general health and treatment toxicity.[5]

-

-

Randomization and Treatment:

-

When the average tumor volume reaches 120-150 mm³, randomize the mice into treatment and control groups.[5]

-

Treatment Group: Administer this compound orally (p.o.) daily at doses ranging from 25 to 100 mg/kg. The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Control Group: Administer the vehicle alone following the same schedule and route as the treatment group.

-

The recommended treatment duration is 19 consecutive days.[5]

-

-

Endpoint and Data Analysis:

-

The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after the 19-day treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Experimental Workflow

The following diagram outlines the key steps for the in vivo evaluation of this compound.

Caption: Workflow for the in vivo xenograft study of this compound.

References

- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

- 2. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

Application Notes and Protocols: Determining Cell Viability with TC-Mps1-12 using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of many cancers, making it an attractive target for cancer therapeutics.[2][3] TC-Mps1-12 is a potent and selective small molecule inhibitor of Mps1 kinase with a reported IC50 of 6.4 nM.[4] By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors, accumulation of chromosomal instabilities, and ultimately, apoptosis in cancer cells.[2][5]

This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[6]

Signaling Pathway and Experimental Workflow

To understand the context of this assay, the following diagrams illustrate the Mps1 signaling pathway and the experimental workflow of the MTT assay.

References

- 1. apexbt.com [apexbt.com]

- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for TC-Mps1-12 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-Mps1-12 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase.[][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[4][5][6] Inhibition of Mps1 disrupts the SAC, leading to chromosomal instability, mitotic catastrophe, and ultimately apoptosis in cancer cells.[7][8] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.[7][8] This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in cell culture experiments.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₆O | [][2][9] |

| Molecular Weight | 324.38 g/mol | [][2][9] |

| CAS Number | 1206170-62-8 | [][2][9] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99% |

Solubility and Stock Solution Preparation

Proper solubilization and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

Solubility Data

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 100 mM (50 mg/mL) | Hygroscopic; use newly opened DMSO. Ultrasonic assistance may be needed. | [2] |

| Ethanol | 20 mM | Gentle warming may be required. |

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO (use a newly opened vial to minimize water content)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need 0.32438 mg of this compound (Mass = Molarity x Volume x Molecular Weight). It is recommended to prepare a larger volume (e.g., 1-5 mg) for easier and more accurate weighing.

-

For example, to prepare a stock solution from 1 mg of this compound:

-

Volume of DMSO = Mass / (Molarity x Molecular Weight) = 1 mg / (10 mmol/L x 324.38 g/mol ) = 0.00308 L = 3.08 mL. It is often more practical to weigh a slightly larger amount, for instance, 3.24 mg to dissolve in 1 mL of DMSO for a 10 mM stock.

-

-

-

Weigh the this compound:

-

Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, brief sonication in a water bath may be necessary.[2] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and Store:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Storage and Stability

| Condition | Duration | Reference |

| Powder | 3 years at -20°C, 2 years at 4°C | [2] |

| In Solvent (-20°C) | 1 month | [2] |

| In Solvent (-80°C) | 6 months | [2] |

Application in Cell Culture

This compound has been shown to be effective in various cancer cell lines. The optimal concentration and treatment time will vary depending on the cell line and the specific experimental goals.

Effective Concentrations in Cell Culture

| Cell Line | Assay | IC₅₀ / Effective Concentration | Treatment Duration | Reference |

| A549 (Lung Carcinoma) | Cell Viability | IC₅₀: 0.84 µM | 72 hours | [2] |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | Reduction in viability at >50 µM | 24 hours | [7] |

| Hep3B (Hepatocellular Carcinoma) | Cell Viability | Reduction in viability at >50 µM | 24 hours | [7] |

| pMps1 cell lines | Autophosphorylation | IC₅₀: 131 nM | Not specified | [2] |

| Enzymatic Assay | Mps1 Inhibition | IC₅₀: 6.4 nM | Not applicable | [][2][3] |

Protocol for Treating Cells with this compound

This protocol provides a general guideline for treating adherent cells in culture with this compound.

Materials:

-

Cultured cells in multi-well plates, flasks, or dishes

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium for dilutions

-

Sterile serological pipettes and micropipette tips

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density in culture vessels to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

-

-

Cell Treatment:

-

Carefully remove the existing culture medium from the cells.

-

Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation:

-

Downstream Analysis:

-

Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis, or western blotting for specific protein markers.

-

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase.

Caption: Mps1 signaling pathway in the spindle assembly checkpoint and the inhibitory effect of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.

Caption: A typical experimental workflow for using this compound in cell culture.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. invivochem.net [invivochem.net]

- 4. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 5. pnas.org [pnas.org]

- 6. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

Application Notes and Protocols for Western Blot Analysis of Mps1 Phosphorylation Following TC-Mps1-12 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Dysregulation of Mps1 is frequently observed in various cancers, making it an attractive therapeutic target.[4][5] TC-Mps1-12 is a potent and selective inhibitor of Mps1 kinase activity.[6] This document provides detailed protocols for assessing the in-cell efficacy of this compound by analyzing the phosphorylation status of Mps1 via Western blot.